molecular formula C16H23N5 B12268683 N-methyl-N-{1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}pyridin-2-amine

N-methyl-N-{1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}pyridin-2-amine

Cat. No.: B12268683
M. Wt: 285.39 g/mol
InChI Key: PQMDCHCQAKFXLC-UHFFFAOYSA-N
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Description

N-methyl-N-{1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}pyridin-2-amine is a complex organic compound that features a pyrazole ring, a piperidine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-{1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}pyridin-2-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-{1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: KMnO4, H2O2

    Reducing agents: LiAlH4, NaBH4

    Bases: NaH, KOtBu

    Solvents: DMF, tetrahydrofuran (THF), dichloromethane (DCM)

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-methyl-N-{1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}pyridin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-methyl-N-{1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-1-(pyridin-4-yl)methanamine
  • 4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
  • N-(1-hydroxyethyl)-3-methyl-4-hydroxypiperidine

Uniqueness

N-methyl-N-{1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}pyridin-2-amine is unique due to its specific combination of pyrazole, piperidine, and pyridine rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C16H23N5

Molecular Weight

285.39 g/mol

IUPAC Name

N-methyl-N-[1-(2-pyrazol-1-ylethyl)piperidin-4-yl]pyridin-2-amine

InChI

InChI=1S/C16H23N5/c1-19(16-5-2-3-8-17-16)15-6-11-20(12-7-15)13-14-21-10-4-9-18-21/h2-5,8-10,15H,6-7,11-14H2,1H3

InChI Key

PQMDCHCQAKFXLC-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCN(CC1)CCN2C=CC=N2)C3=CC=CC=N3

Origin of Product

United States

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